6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the condensation of 2-aminopyridine with 2-bromobenzaldehyde in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale multicomponent reactions and oxidative coupling processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-Phenylimidazo[1,2-a]pyridine
- 6-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine
- 2-(2-Methylphenyl)imidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine is unique due to the presence of bromine atoms at specific positions on the imidazo[1,2-a]pyridine scaffold. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H8Br2N2 |
---|---|
Molecular Weight |
352.02 g/mol |
IUPAC Name |
6-bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Br2N2/c14-9-5-6-13-16-12(8-17(13)7-9)10-3-1-2-4-11(10)15/h1-8H |
InChI Key |
DPKBPBRCUZWCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Br)Br |
Origin of Product |
United States |
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